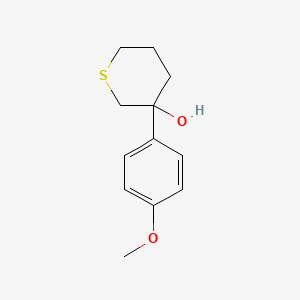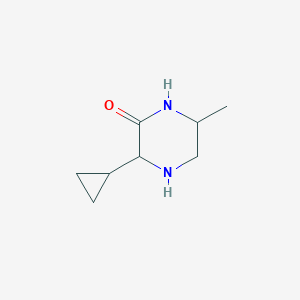![molecular formula C9H15NO4 B13192745 Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,8-dioxa-4-azaspiro[45]decane-3-carboxylate is a chemical compound with the molecular formula C10H17NO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism by which Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spiro structure but lacks the carboxylate group.
4-Piperidone ethylene ketal: Another spiro compound with a different functional group arrangement.
Uniqueness
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is unique due to its specific functional groups and spiro structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications.
特性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-12-8(11)7-6-14-9(10-7)2-4-13-5-3-9/h7,10H,2-6H2,1H3 |
InChIキー |
UUZOBGJQRQLTMK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1COC2(N1)CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13192663.png)
![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine](/img/structure/B13192666.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13192669.png)
![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192677.png)





![tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13192705.png)
![3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13192708.png)


![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)
